

In-Depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)isonicotinaldehyde

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)isonicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **2-(Trifluoromethyl)isonicotinaldehyde**. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for compound characterization, synthesis optimization, and formulation development. This document summarizes key physical data in a structured format, outlines general experimental protocols for their determination, and includes workflow diagrams for clarity.

Core Physical Properties

2-(Trifluoromethyl)isonicotinaldehyde, with the CAS Number 108338-20-1, is a pyridine derivative featuring a trifluoromethyl group at the 2-position and an aldehyde at the 4-position. These functional groups significantly influence its physical and chemical characteristics.

Data Presentation

A summary of the available quantitative data for **2-(Trifluoromethyl)isonicotinaldehyde** is presented in the table below. It is important to note that currently, much of the publicly available data for this specific compound are predicted values.

Property	Value	Source
Molecular Formula	C ₇ H ₄ F ₃ NO	ChemicalBook[1][2]
Molecular Weight	175.11 g/mol	ChemicalBook[1][2]
Boiling Point	188.4 ± 35.0 °C (Predicted)	ChemicalBook[1][2][3]
Density	1.369 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[1][3]
Appearance	Yellow Liquid (Predicted)	ChemicalBook[3]
pKa	-1.42 ± 0.20 (Predicted)	ChemicalBook[1][3]
Storage Temperature	2-8°C under inert gas	ChemicalBook[1][3]

Note: Experimental data for melting point, boiling point, and solubility were not available in the searched resources. The provided boiling point and density are predicted values.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physical properties. The following sections outline standard protocols that can be employed for the comprehensive characterization of **2-(Trifluoromethyl)isonicotinaldehyde**.

Melting Point Determination

A precise melting point is a key indicator of purity.

Methodology:

- A small, finely powdered sample of the compound is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range typically indicates high purity.

Boiling Point Determination

The boiling point provides insight into the volatility of the compound.

Methodology:

- A small volume of the liquid is placed in a test tube or a specialized boiling point apparatus.
- The sample is heated gently.
- The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, characterized by sustained boiling, is recorded as the boiling point. For small sample volumes, a micro-boiling point determination method can be utilized.

Solubility Assessment

Understanding the solubility profile is critical for reaction setup, purification, and formulation.

Methodology:

- A small, accurately weighed amount of **2-(Trifluoromethyl)isonicotinaldehyde** is added to a known volume of a selected solvent (e.g., water, ethanol, DMSO, chloroform) at a specific temperature.
- The mixture is agitated until equilibrium is reached.
- If the compound dissolves completely, more solute is added until saturation is achieved.
- The concentration of the dissolved solute in the saturated solution is then determined analytically (e.g., by UV-Vis spectroscopy or HPLC) to quantify the solubility.

Spectroscopic Analysis

Spectroscopic data provides detailed structural information about the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{19}F):

- A dilute solution of the sample is prepared in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).

- A small amount of a reference standard (e.g., TMS) may be added.
- The sample is placed in an NMR tube and inserted into the spectrometer.
- For ^1H NMR, the spectrum is acquired to observe the chemical shifts, splitting patterns, and integration of proton signals.
- For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to determine the chemical shifts of each unique carbon atom.
- For ^{19}F NMR, the spectrum is recorded to observe the chemical shift and coupling of the fluorine atoms in the trifluoromethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
- The sample is scanned with infrared radiation.
- The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS):

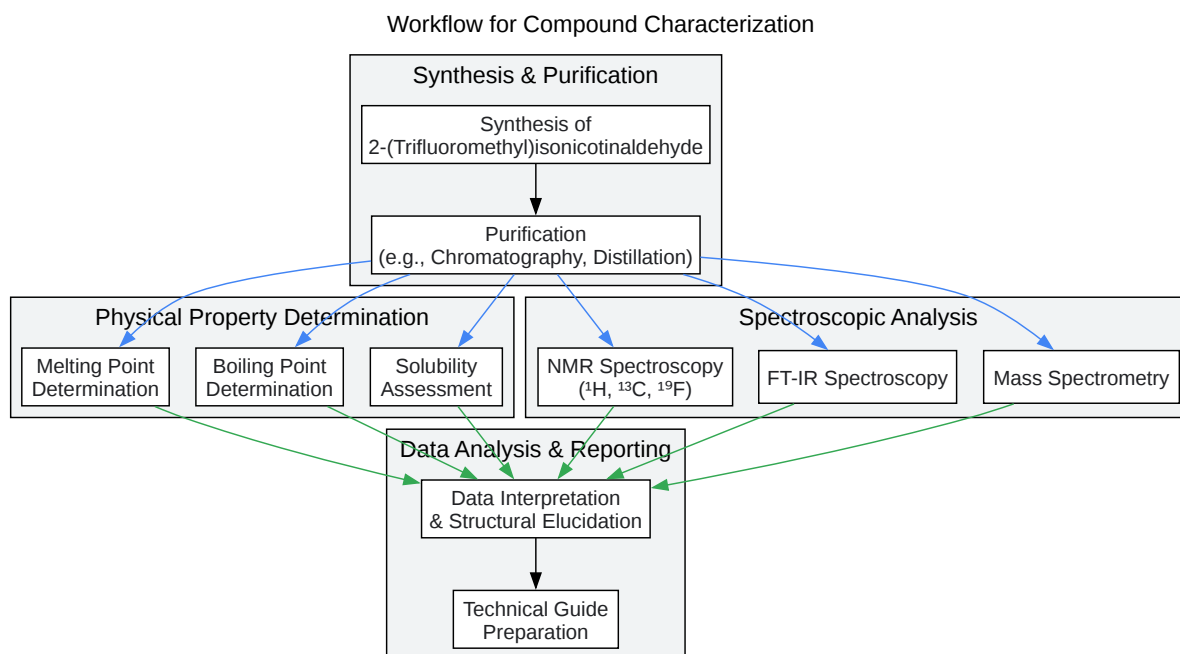
- A small amount of the sample is introduced into the mass spectrometer.
- The molecules are ionized using a suitable technique (e.g., Electron Ionization - EI).
- The mass-to-charge ratio (m/z) of the resulting ions is measured.
- The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Mandatory Visualizations

Logical Workflow for Physical and Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a chemical compound like **2-(Trifluoromethyl)isonicotinaldehyde**.

(Trifluoromethyl)isonicotinaldehyde.



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Caption: Workflow for the synthesis, purification, and characterization of a chemical compound.

This guide serves as a foundational resource for understanding the physical properties of **2-(Trifluoromethyl)isonicotinaldehyde**. As more experimental data becomes available, this document will be updated to provide the most accurate and comprehensive information for the scientific community.

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